![molecular formula C34H44N6O7S2 B12421922 2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B12421922.png)
2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
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Overview
Description
Cy3-N3, also known as Cyanine 3-azide, is a fluorescent dye derived from the Cyanine 3 (Cy3) fluorophore. This compound is characterized by the presence of an azide group (-N3), which imparts unique chemical reactivity. Cy3-N3 is widely used in various scientific fields due to its high fluorescence quantum yield, excellent photostability, and ability to undergo click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-N3 typically involves the modification of the Cyanine 3 fluorophore to introduce the azide group. One common method is the reaction of Cyanine 3 with sodium azide under appropriate conditions to form Cy3-N3. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Cy3-N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesized Cy3-N3 is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cy3-N3 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making Cy3-N3 a valuable tool for bioconjugation and labeling applications .
Common Reagents and Conditions
CuAAC Reaction: This reaction involves the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in the presence of an alkyne-containing molecule.
SPAAC Reaction: This reaction does not require a catalyst and involves the reaction of Cy3-N3 with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products
The major products of these reactions are Cy3-labeled biomolecules, such as proteins, nucleic acids, and other macromolecules. These labeled compounds are used for various applications, including imaging, tracking, and studying molecular interactions .
Scientific Research Applications
Biochemical Research
This compound is primarily utilized in biochemical assays and imaging techniques. Its azide group allows for click chemistry applications, particularly in bioconjugation processes. The ability to selectively attach to biomolecules makes it valuable for:
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Fluorescent Labeling : The compound can be conjugated with fluorophores for the visualization of proteins and nucleic acids in live cells. This is crucial for studying cellular processes and interactions.
Application Description Fluorescent Probes Used for imaging cellular components Bioconjugation Attaches to proteins or antibodies for targeted delivery
Photonics
The compound exhibits interesting photophysical properties that make it suitable for applications in photonics:
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Light Emission : It can act as a light-emitting material due to its indolium structure, which is beneficial in developing organic light-emitting diodes (OLEDs) and other photonic devices.
Property Value Emission Wavelength Tunable based on structural modifications Quantum Yield High efficiency in light emission
Medicinal Chemistry
In medicinal chemistry, the compound's potential as a therapeutic agent is being explored:
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Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its sulfonate groups enhance solubility and bioavailability.
Cancer Type Activity Breast Cancer Inhibitory effects observed in vitro Leukemia Potential for further investigation
Case Study 1: Fluorescent Imaging in Live Cells
A study demonstrated the use of this compound as a fluorescent probe for visualizing cellular dynamics. Researchers conjugated it with specific antibodies targeting cancer cells, allowing real-time imaging of tumor progression.
Case Study 2: Photonic Device Development
In another research project, scientists incorporated this compound into OLEDs, achieving improved brightness and color purity compared to traditional materials. This advancement opens new avenues for energy-efficient lighting solutions.
Mechanism of Action
The mechanism of action of Cy3-N3 involves its ability to undergo click chemistry reactions with specific functional groups on biomolecules. The azide group of Cy3-N3 reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The labeled biomolecules can then be detected and quantified using fluorescence-based techniques .
Comparison with Similar Compounds
Cy3-N3 is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. These dyes share similar fluorescence properties but differ in their excitation and emission wavelengths:
Cy3-N3 is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. This feature distinguishes it from other Cyanine dyes and makes it particularly useful for bioconjugation and labeling applications .
Conclusion
Cy3-N3 is a versatile and valuable compound in scientific research, offering unique chemical reactivity and excellent fluorescence properties. Its ability to undergo click chemistry reactions makes it an essential tool for labeling and studying biomolecules in various fields, including biochemistry, cell biology, and medical research.
Biological Activity
The compound 2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, commonly referred to as Cy3-N3 or Cyanine 3 azide, is a synthetic fluorescent dye derived from the Cyanine 3 fluorophore. This compound is notable for its unique chemical structure which includes an azide group (-N₃), enhancing its reactivity and potential applications in various biological contexts.
Property | Value |
---|---|
Molecular Formula | C₃₄H₄₄N₆O₇S₂ |
Molecular Weight | 712.9 g/mol |
IUPAC Name | (2Z)-2-[...]-1H-indolium-5-sulfonate |
The compound exhibits high fluorescence quantum yield and excellent photostability, making it suitable for applications in bioimaging and fluorescence-based assays .
The biological activity of Cy3-N3 is primarily attributed to its ability to participate in click chemistry, particularly the azide-alkyne cycloaddition reaction. This property allows for selective labeling of biomolecules, facilitating the study of cellular processes and interactions. The incorporation of the sulfonate group enhances water solubility and biocompatibility, which are critical for in vivo applications.
1. Fluorescence Imaging
Cy3-N3 is widely used in fluorescence microscopy for imaging cellular structures and dynamics. Its high photostability allows for prolonged observation without significant loss of signal intensity.
2. Targeted Drug Delivery
Research indicates that compounds with azide functionalities can be utilized in targeted drug delivery systems. By conjugating Cy3-N3 with therapeutic agents, researchers can achieve site-specific delivery, enhancing the efficacy of treatments while minimizing side effects.
3. Bioconjugation Techniques
Cy3-N3 serves as a valuable tool in bioconjugation techniques, allowing for the labeling of proteins and nucleic acids. This capability is essential for tracking biomolecular interactions and understanding complex biological pathways.
Case Studies
Study 1: Anticancer Activity
In a recent study, novel indole derivatives were synthesized based on the structure of Cy3-N3 to evaluate their anticancer properties. The results demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including hypopharyngeal carcinoma and breast cancer cells . The mechanism involved induction of apoptosis and modulation of signaling pathways such as ERK .
Study 2: Cellular Uptake Studies
Another investigation focused on the cellular uptake of Cy3-N3 conjugates in live cells. The findings revealed that these conjugates exhibited enhanced uptake due to their ability to penetrate cell membranes effectively. This property was crucial for developing new imaging techniques that allow real-time monitoring of cellular processes .
Research Findings
Recent research highlights the versatility of Cy3-N3 in various applications:
Properties
Molecular Formula |
C34H44N6O7S2 |
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Molecular Weight |
712.9 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H44N6O7S2/c1-6-39-28-17-15-24(48(42,43)44)22-26(28)33(2,3)30(39)12-10-13-31-34(4,5)27-23-25(49(45,46)47)16-18-29(27)40(31)21-9-7-8-14-32(41)36-19-11-20-37-38-35/h10,12-13,15-18,22-23H,6-9,11,14,19-21H2,1-5H3,(H2-,36,41,42,43,44,45,46,47) |
InChI Key |
QZHNJGITBNPVKI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Origin of Product |
United States |
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